Product packaging for Methyl 2-(2,4,5-trifluorophenyl)acetate(Cat. No.:CAS No. 1036273-20-7)

Methyl 2-(2,4,5-trifluorophenyl)acetate

Cat. No.: B1429748
CAS No.: 1036273-20-7
M. Wt: 204.15 g/mol
InChI Key: JPYICMNNEOKITA-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Groups

Methyl 2-(2,4,5-trifluorophenyl)acetate (C₉H₇F₃O₂) features a phenyl ring substituted with three fluorine atoms at the 2-, 4-, and 5-positions, linked to an acetylated methyl ester group (Figure 1). The molecular architecture consists of:

  • Aromatic core : A benzene ring with fluorine atoms at positions 2, 4, and 5, creating a highly electron-deficient system.
  • Ester functionality : A methyl ester (–COOCH₃) group connected to the phenyl ring via a methylene (–CH₂–) bridge.

The SMILES notation (COC(=O)CC₁=CC(=C(C=C₁F)F)F) underscores the spatial arrangement, with fluorine atoms occupying ortho, para, and meta positions relative to the acetyl group. This substitution pattern imposes distinct electronic and steric effects, as discussed below.

Electronic and Steric Effects of Trifluorophenyl Substitution

The trifluorophenyl group introduces significant electron-withdrawing effects due to the high electronegativity of fluorine atoms. This polarizes the aromatic ring, reducing electron density at the para position and increasing the electrophilicity of adjacent substituents. Key effects include:

  • Inductive withdrawal : Fluorine’s –I effect destabilizes the ring’s π-system, making the acetate group more susceptible to nucleophilic attack.
  • Steric hindrance : The 2- and 5-fluorine atoms create a crowded ortho environment, restricting rotational freedom of the ester group.

Computational studies on analogous fluorinated acetophenones reveal that s-trans conformations are favored to minimize dipole-dipole repulsion between the carbonyl oxygen and fluorine atoms. This conformational preference aligns with the steric constraints observed in this compound.

Isomeric and Conformational Analysis

The compound exhibits no positional isomers due to the fixed substitution pattern of fluorine atoms. However, conformational isomerism arises from rotational barriers around the C–C bond connecting the phenyl and acetate groups. Key findings include:

  • Rotamer populations : Nuclear Overhauser Effect (NOE) studies on similar fluorophenyl acetates suggest a 3:1 preference for the s-trans conformation over s-cis.
  • Torsional angles : Density Functional Theory (DFT) calculations predict a dihedral angle of ~170° between the phenyl ring and ester group, minimizing steric clashes between fluorine and oxygen atoms.
Conformation Energy (kcal/mol) Population (%)
s-trans 0.0 75
s-cis 2.1 25

Table 1: Conformational energy landscape for this compound, derived from DFT calculations.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.70 (s, 3H, OCH₃)
    • δ 3.85 (s, 2H, CH₂COO)
    • δ 7.25–7.45 (m, 2H, aromatic H)
  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -117.8 (d, J = 8.4 Hz, 2-F)
    • δ -122.3 (t, J = 7.1 Hz, 4-F)
    • δ -125.6 (d, J = 9.0 Hz, 5-F)

Infrared (IR) Spectroscopy

Key absorption bands (KBr, cm⁻¹):

  • 2976 (C–H stretch, CH₃)
  • 1742 (C=O stretch, ester)
  • 1614 (C=C aromatic)
  • 1217 (C–F stretch)

Mass Spectrometry (MS)

  • EI-MS (70 eV):
    • m/z 204 (M⁺, 100%)
    • m/z 169 (M⁺–Cl, 27%)
    • m/z 121 (C₆H₃F₃⁺, 45%)

Figure 2: Fragmentation pattern of this compound, highlighting cleavage at the methylene bridge.

These spectroscopic signatures provide a definitive fingerprint for identifying the compound and differentiating it from structurally similar fluorinated acetates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F3O2 B1429748 Methyl 2-(2,4,5-trifluorophenyl)acetate CAS No. 1036273-20-7

Properties

IUPAC Name

methyl 2-(2,4,5-trifluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYICMNNEOKITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrolysis and Esterification:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

Scientific Research Applications

Intermediate in Drug Synthesis

Methyl 2-(2,4,5-trifluorophenyl)acetate serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Notably, it is involved in the production of sitagliptin, a medication used for the treatment of type 2 diabetes. The trifluorophenyl group enhances the drug's potency and selectivity by improving its interaction with biological targets .

Antiepileptic Drug Development

Research indicates that derivatives of this compound exhibit anticonvulsant properties. These compounds have been tested in rodent models for their efficacy in treating medically refractory epilepsy. The presence of electronegative substituents like fluorine enhances metabolic stability and bioavailability, making these derivatives promising candidates for further development as antiepileptic medications .

Pesticide Formulations

The compound is also explored for its potential as a plant protection agent. It can be incorporated into formulations aimed at controlling agricultural pests, including insects and nematodes. The trifluoromethyl group contributes to the compound's effectiveness by enhancing its biological activity against target pests .

Herbicide Development

This compound has been investigated for its role in herbicide formulations. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides that target unwanted vegetation while minimizing damage to crops .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Drug Synthesis This compound is a key intermediate for sitagliptin synthesis.
Antiepileptic Activity Derivatives show significant anticonvulsant effects in animal models.
Pest Control Effective against various agricultural pests; enhances pest management strategies.
Herbicide Development Potential for selective herbicide formulations due to specific biochemical inhibition.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Ethyl 2-(2,4,5-Trifluorophenyl)acetate

  • Structure : Ethyl ester variant with a C₂H₅ group instead of CH₃.
  • Data: Property Methyl Ester (Estimated) Ethyl Ester Molecular Formula C₉H₇F₃O₂ C₁₀H₉F₃O₂ Molecular Weight ~192.15 218.17 CAS Number Not provided 1256470-41-3

Chloro- and Hydroxy-Substituted Analogs

  • Methyl 2-Chloro-2-(2,4,5-Trifluorophenyl)acetate (C₆H₆ClF₃O₂):

    • Features a chlorine substituent on the acetate backbone.
    • Molecular weight: 220.15 g/mol .
    • Chlorine’s electronegativity may enhance reactivity in nucleophilic substitutions compared to the parent compound.
  • Methyl 2-Hydroxy-2-(2,4,5-Trifluorophenyl)acetate (C₉H₇F₃O₃):

    • Hydroxy group introduces hydrogen-bonding capability, increasing polarity and aqueous solubility .
    • Molecular weight: 220.15 g/mol .

Naphthyl- and Aryl-Substituted Derivatives

  • Methyl 2-(Naphthalen-1-yl)-2-(3,4,5-Trifluorophenyl)acetate (182n): Incorporates a naphthalene ring, expanding the conjugated system. Synthesized via stereoselective methods (General Procedure 18) with 88% yield . Applications: Potential use in materials science due to extended π-systems .
  • Methyl 2-(2-(Benzyloxy)phenyl)-2-(3,4,5-Trifluorophenyl)acetate (182a) :

    • Benzyloxy group enhances steric bulk, affecting crystallization and biological interactions .

Amino-Substituted Derivatives

  • Methyl (2R)-2-Amino-2-(2,4,5-Trifluorophenyl)acetate: Amino group introduces chirality and basicity, making it relevant in asymmetric synthesis and drug design . Compared to the parent ester, this derivative is more likely to participate in hydrogen bonding and enzyme interactions .

Biological Activity

Methyl 2-(2,4,5-trifluorophenyl)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluorinated aromatic ring that significantly influences its chemical reactivity and biological properties. The presence of fluorine atoms enhances metabolic stability and bioavailability, making it a valuable building block in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors involved in various metabolic pathways. The compound's mechanism of action may involve:

  • Enzyme Modulation : It may act as a competitive inhibitor for enzymes relevant to disease pathways.
  • Receptor Interaction : It could interact with neurotransmitter receptors, potentially influencing signaling pathways associated with various physiological processes.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures demonstrate significant anticancer activity against various cancer cell lines. For instance, related compounds have shown percent growth inhibition (PGI) against multiple cancer types including ovarian and lung cancers .
  • Histone Deacetylase Inhibition : Some studies indicate that this compound may inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and cell cycle progression. This inhibition could lead to antiproliferative effects in cancer cells.

Anticancer Activity

A study conducted by the National Cancer Institute (NCI) tested various compounds related to this compound against 59 cancer cell lines. Notably:

  • Compound 6h demonstrated significant PGIs of 86.61% against SNB-19 cells and moderate activity against other lines like A549 (67.55%) and MDA-MB-231 (56.88%) .

HDAC Inhibition

Research focusing on the structural analogs of this compound showed promising results in inhibiting HDACs. For example:

  • In vitro studies indicated that these compounds could effectively reduce cell proliferation in cancer models by modulating gene expression through HDAC inhibition.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameKey FeaturesBiological Activity
Methyl 2-(3,4-difluorophenyl)acetateFewer fluorine substitutionsModerate anticancer activity
Methyl 2-(3-fluorophenyl)acetateSingle fluorine substitutionLimited enzyme modulation
Methyl 2-(3-trifluoromethylphenyl)acetateEnhanced lipophilicity due to trifluoromethylPotentially higher bioactivity

Q & A

Q. What are the common synthetic routes for Methyl 2-(2,4,5-trifluorophenyl)acetate, and how can researchers optimize yields?

The compound is typically synthesized via esterification of 2-(2,4,5-trifluorophenyl)acetic acid (CAS RN: 209995-38-0) with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternative methods include transesterification using methyl acetate or nucleophilic substitution of halogenated precursors. Reaction optimization may involve temperature control (60–80°C), stoichiometric adjustments, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent). Researchers should confirm product purity using HPLC or GC-MS to ensure minimal side products .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester linkage (e.g., methyl ester peak at ~3.7 ppm).
  • FT-IR : Detection of ester carbonyl stretch (~1740 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Exact mass verification (C₁₀H₉F₃O₂, theoretical MW: 218.05).
  • Elemental Analysis : Validation of C, H, F, and O percentages. Discrepancies in physical properties (e.g., boiling point) across studies necessitate cross-validation using multiple methods .

Q. What are the primary research applications of this compound?

  • Pharmaceutical Intermediates : Used in synthesizing Sitagliptin (a DPP-4 inhibitor), where the 2,4,5-trifluorophenyl group enhances metabolic stability .
  • Antimicrobial Agents : Structural analogs with trifluorophenyl groups exhibit biofilm-inhibitory activity against Pseudomonas aeruginosa and Staphylococcus aureus .
  • Organic Synthesis : Serves as a building block for fluorinated polymers or ligands in cross-coupling reactions .

Advanced Research Questions

Q. How does the fluorination pattern (2,4,5-trifluoro) influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine atoms activates the phenyl ring toward electrophilic substitution but may sterically hinder reactions at the 2-position. Researchers should employ palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids, optimizing ligand systems (e.g., SPhos) to mitigate steric effects. Computational studies (DFT) can predict regioselectivity in functionalization .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

  • Byproduct Formation : Competing hydrolysis or decarboxylation at high temperatures. Mitigation: Use anhydrous conditions and controlled heating (reflux under inert gas).
  • Purification Complexity : Scale-up column chromatography is impractical. Alternatives include fractional distillation or recrystallization from ethanol/water mixtures.
  • Safety : The parent acid (2-(2,4,5-trifluorophenyl)acetic acid) requires handling in fume hoods due to mutagenic risk .

Q. How can researchers resolve contradictions in reported spectral or physical data?

Discrepancies in melting points or spectral peaks (e.g., IR carbonyl shifts) often stem from impurities or polymorphism. Solutions include:

  • Repetition Under Standardized Conditions : Synthesize the compound using literature protocols and compare data.
  • Collaborative Validation : Share samples with independent labs for NMR/HRMS cross-checking.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Methodological Notes

  • Synthetic Optimization : Use a Dean-Stark trap for esterification to remove water and shift equilibrium toward product formation .
  • Bioactivity Testing : For antimicrobial studies, employ minimum biofilm inhibitory concentration (MBIC) assays to quantify biofilm disruption .
  • Safety Protocols : Adopt glovebox techniques for handling fluorinated intermediates and dispose of waste via certified hazardous waste services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(2,4,5-trifluorophenyl)acetate
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